Efaproxiral, also known as RS-4, is a synthetic small molecule that has been developed as an oxygen carrier and enhancer. It is a derivative of the nonsteroidal anti-inflammatory drug naproxen and has been shown to increase the oxygen-carrying capacity of red blood cells. Efaproxiral has been studied for its potential use in various fields, including medical, environmental, and industrial research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Efaproxiral sodium is a synthetic molecule that has been developed to enhance the oxygen-carrying capacity of blood. It is a small molecule that can bind to hemoglobin and increase its affinity for oxygen. This property makes it a potential therapeutic agent for various medical conditions, including cancer, stroke, and heart disease.
GSK1292263 is an agonist of G protein-coupled receptor 119 (GPR119; EC50 = 43.9 nM in CHO-K1 cells expressing human receptors). It inhibits increases in sterol regulatory element binding protein-1 (SREBP-1) levels induced by the LXR agonist T0901317 and increases activation of AMPK in HepG2 cells in a concentration-dependent manner. GSK1292263 also inhibits breast cancer resistant protein (BCRP) and organic anion transporting polypeptide 1B1 (OATP1B1) by 52 and 40%, respectively, when used at a concentration of 3 μM. GSK1292263 is a novel GPR119 receptor agonist used for the treatment of type 2 diabetes. IC50 value:Target: GPR119in vitro: GSK-1292263 is selected from 1538 compounds by using Hypo1, the Fit-Value and Estimate of GSK-1292263 that is aligned in Hypo1 are 8.8 and 7.7 (nM), respectively. in vivo: GSK-1292263 administrated at a single dose of 3-30 mg/kg in the absence of nutrients correlates with increased levels of circulating gastrointestinal peptides, including glucagon-like peptide 1 (GLP-1), gastric inhibitory polypeptide (GIP), peptide YY (PYY) and glucagon in male Sprague-Dawley rats, the increase is enhanced following administration of glucose in the oral glucose tolerance test (OGTT). GSK-129226 significant increases in the peak insulin response and insulin AUC(0-15 min) of 30-60% compared with values in the vehicle control cohort in the intravenous glucose tolerance test in rats, this insulin upregulation correlated with a significant increase in the glucose disposal rate. GSK-1292263 is associated with a statistically significant increase in insulin immunoreactivity in pancreatic sections in a 6-week study performed in Zucker diabetic fatty rats, compared with insulin immunoreactivity in samples obtained from rats receiving vehicle control. GSK-1292263 administrated at dose of 10 or 30 mg/kg or vehicle control at 2 hours prior to insulin infusion in hyperinsulinemic-euglycemic clamps stimulates glucagon secretion without increasing blood glucose levels Sprague-Dawley rats.
Copanlisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsed follicular lymphoma. It is a small molecule drug that selectively inhibits the PI3K isoform p110δ, which is overexpressed in many types of cancer cells. Copanlisib has shown promising results in clinical trials and is being investigated for its potential use in other types of cancer and diseases.
Ceritinib is a small molecule drug that belongs to the class of tyrosine kinase inhibitors. It is used in the treatment of non-small cell lung cancer (NSCLC) that has a specific genetic mutation. Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor that has shown promising results in clinical trials.
NB-598 (Maleate) is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases, including asthma, arthritis, and cardiovascular diseases. NB-598 (Maleate) has been extensively studied for its potential therapeutic applications in these diseases.
Telotristat ethyl is a novel drug that has been developed for the treatment of carcinoid syndrome, a rare condition that occurs in patients with neuroendocrine tumors. This drug works by inhibiting the production of serotonin, a hormone that is responsible for the symptoms of carcinoid syndrome.
Afuresertib hydrochloride is a small molecule inhibitor that targets the AKT signaling pathway. It has been studied for its potential therapeutic effects in various diseases, including cancer.
Entacapone is a specific, potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor with IC50 of 151 nM for PD treatment.IC50 Value: 151 nMTarget: COMTin vitro: Entacapone inhibits catechol-O-methyltransferase(COMT) with similar IC50 in different tissues including live, duodenum, kidney and lung, but entacapone is more active than tolcapone in those tissues. Entacapone (< 100 μM) is a potent inhibitor of α-syn and β-amyloid (Aβ) oligomerization and fibrillogenesis, and also protects against extracellular toxicity induced by the aggregation of both proteins in PC12 cells.in vivo: Levodopa/carbidopa/entacapone has been shown to improve the pharmacokinetic profile of levodopa and provide superior symptomatic control compared with conventional levodopa/dopa decarboxylase inhibitor therapy. We report four case histories describing clinical experience of using levodopa/carbidopa/entacapone 200/50/200 mg, one of the latest doses of this formulation, in a range of patients with Parkinson/'s disease. These cases illustrate that levodopa/carbidopa/entacapone 200/50/200 mg provides improvements in symptomatic control.Clinical trial: The combination product carbidopa/levodopa/entacapone (CLE) was approved in 2003 for the treatment of PD patients.